Hept-3-enenitrile
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Overview
Description
Hept-3-enenitrile: is an organic compound with the molecular formula C7H11N . It is a nitrile, which means it contains a cyano group (-CN) attached to an alkene chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-3-enenitrile can be synthesized through several methods:
Hydrocyanation of Alkenes: This method involves the addition of hydrogen cyanide (HCN) to alkenes in the presence of a catalyst.
Dehydration of Amides: Amides can be dehydrated using phosphorus pentoxide (P4O10) to form nitriles.
Industrial Production Methods: The industrial production of 3-heptenenitrile typically involves the hydrocyanation of alkenes. This process is efficient and cost-effective, making it suitable for large-scale production. The reaction is usually carried out in the presence of a nickel-based catalyst to enhance the yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Hept-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 3-heptenenitrile can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
Chemistry: Hept-3-enenitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, 3-heptenenitrile can be used to study enzyme-catalyzed reactions involving nitriles. It is also used in the synthesis of biologically active compounds .
Medicine: While not directly used as a drug, 3-heptenenitrile is a precursor in the synthesis of various medicinal compounds. Its derivatives may exhibit pharmacological activities .
Industry: In the industrial sector, 3-heptenenitrile is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-heptenenitrile involves its reactivity with various chemical reagents. The cyano group (-CN) is highly reactive and can participate in multiple chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, altering the compound’s chemical properties .
Comparison with Similar Compounds
3-Hydroxy-6-heptenenitrile: Contains a hydroxyl group in addition to the cyano group.
3-Pentenenitrile: A shorter chain nitrile with similar reactivity.
2-Methyl-3-crotononitrile: A branched nitrile with different steric properties.
Uniqueness: Hept-3-enenitrile is unique due to its specific chain length and position of the double bond. This structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
100596-91-6 |
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Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(E)-hept-3-enenitrile |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6H2,1H3/b5-4+ |
InChI Key |
VXBPQPZINCBINS-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CC#N |
Canonical SMILES |
CCCC=CCC#N |
Origin of Product |
United States |
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